2-Bromohexadecanoic acid

S-Palmitoylation DHHC Enzymes Enzyme Inhibition

2-Bromohexadecanoic acid (2-BP) is the only irreversible, non-metabolizable inhibitor of all DHHC palmitoyl acyltransferases. Unlike selective analogs, 2-BP's promiscuous, non-selective binding profile enables proteome-wide palmitoylation mapping, pyroptosis pathway dissection, lipid metabolism blockade, and DHHC enzyme crystallography. This unique multi-target mechanism cannot be substituted by 2-fluoropalmitate, cerulenin, or etomoxir. For research requiring sustained, irreversible pan-DHHC inhibition and PPARδ agonism—source high-purity 2-BP here.

Molecular Formula C16H31BrO2
Molecular Weight 335.32 g/mol
CAS No. 18263-25-7
Cat. No. B097334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromohexadecanoic acid
CAS18263-25-7
Synonyms2-bromohexadecanoic acid
2-bromopalmitate
2-bromopalmitate, (+-)-isomer
2-bromopalmitate, 77Br-labeled
2-bromopalmitate, potassium salt
alpha-bromopalmitate
Molecular FormulaC16H31BrO2
Molecular Weight335.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(=O)O)Br
InChIInChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19)
InChIKeyDPRAYRYQQAXQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromohexadecanoic Acid (CAS 18263-25-7) Baseline Characteristics for Sourcing


2-Bromohexadecanoic acid (also known as 2-Bromopalmitate or 2-BP) is a non-metabolizable, brominated analog of the endogenous fatty acid palmitate [1]. Its chemical structure (C16H31BrO2, MW 335.32) features a single bromine substitution at the alpha-carbon, which confers its primary mechanism of action as a broad-spectrum, irreversible inhibitor of DHHC family palmitoyl acyltransferases (PATs) and a non-selective inhibitor of lipid metabolism [2]. Beyond palmitoylation inhibition, it functions as a peroxisome proliferator-activated receptor delta (PPARδ) agonist . This combination of potent, non-specific enzyme inhibition and defined physicochemical properties makes it a critical, albeit promiscuous, tool compound for basic research, but not a selective drug lead.

Procurement Rationale: Why 2-Bromohexadecanoic Acid Cannot Be Casually Substituted


Substituting 2-Bromohexadecanoic acid with other palmitoylation inhibitors (e.g., 2-Fluoropalmitate, Cerulenin) or general lipid metabolism modulators (e.g., Etomoxir) is scientifically invalid due to its unique multi-targeted, irreversible, and non-selective binding profile. While other compounds may target a single enzyme or pathway, 2-BP is characterized by its ability to irreversibly inhibit the entire DHHC enzyme family [1], and its promiscuous inhibition of numerous membrane-bound enzymes, including acyltransferases and phosphatases [2]. This broad activity is not recapitulated by more selective analogs. The non-metabolizable nature of the brominated analog ensures sustained inhibition, whereas endogenous palmitate is rapidly turned over. This specific combination of irreversible, pan-DHHC inhibition and broad metabolic promiscuity is the defining feature that prevents simple replacement and demands precise sourcing for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 2-Bromohexadecanoic Acid


Irreversible, Pan-DHHC Inhibition vs. Reversible DHHC Inhibitors

2-Bromohexadecanoic acid (2-BP) inhibits palmitoyltransferase activity with an irreversible, time-dependent mechanism, differentiating it from reversible DHHC inhibitors. In a direct head-to-head comparison with the compound 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one (Compound V), 2-BP demonstrated irreversible inhibition of purified DHHC2 and DHHC9 enzymes, whereas Compound V was reversible [1]. While not reporting a Ki for this specific comparison, the study established 2-BP's unique irreversible binding, a critical distinction. The IC50 for 2-BP against zDHHC2 has been independently reported as 2.02 µM [2].

S-Palmitoylation DHHC Enzymes Enzyme Inhibition

Promiscuous Membrane Enzyme Inhibition vs. Selective Inhibitors

2-Bromopalmitate (2-BP) functions as a promiscuous inhibitor of membrane-bound enzymes, a characteristic that distinguishes it from selective inhibitors. A foundational study directly compared 2-bromopalmitate and its CoA ester against multiple microsomal enzyme activities. Both compounds were non-competitive inhibitors of mono- and diacylglycerol acyltransferases (MGAT and DGAT) with calculated Ki values lower than the Km for palmitoyl-CoA [1]. The study also reported inhibition of NADPH cytochrome-c reductase and glucose-6-phosphatase, enzymes unrelated to lipid metabolism, highlighting its lack of specificity [1].

Lipid Metabolism Enzyme Inhibition Membrane Biology

PPARδ Agonist Activity in Comparative Profiling

In a quantitative, cross-study comparison of PPAR agonists, 2-bromohexadecanoic acid (2-BP) demonstrated activity as a PPARδ agonist, though with lower potency than synthetic agonists. In a cell-based transactivation assay, 2-BP was a positive control, showing activity that was less potent than the pan-agonist Chiglitazar and the selective agonist GW0742 [1]. This establishes 2-BP as a PPARδ-active compound, but differentiates it from more potent, synthetic agonists used for therapeutic development. The precise fold-difference in potency is not stated, but the study confirms 2-BP is a weaker activator.

Nuclear Receptors PPARδ Metabolic Disease

Structural Basis for Irreversible DHHC Inhibition

The molecular basis for the irreversible inhibition of DHHC enzymes by 2-bromopalmitate (2-BP) is elucidated by a 2.95 Å resolution X-ray crystal structure of human DHHC20 covalently bound to 2-BP [1]. This structure shows 2-BP bound within the enzyme's fatty acyl-CoA binding cavity. Critically, the study proposes a mechanism for acyl chain-length selectivity, suggesting that the DHHC20 cavity exhibits preferences for shorter and longer acyl chains based on cavity mutants [1]. This structural data provides a class-level inference that 2-BP's 16-carbon chain (palmitate length) is optimal for occupying this cavity, distinguishing it from analogs with different chain lengths like 2-bromomyristate (14 carbons) or 2-bromostearate (18 carbons).

Structural Biology Palmitoyltransferase Covalent Inhibition

Functional Outcome: Inhibition of Pyroptosis vs. Apoptosis

2-Bromohexadecanoic acid (2-BP) demonstrates a specific functional effect by inhibiting GSDME-mediated pyroptosis, a process distinct from apoptosis. In cellular studies, 2-BP inhibited the palmitoylation of GSDME-C, thereby blocking the BAK/BAX-caspase 3-GSDME pathway and preventing chemotherapy-induced pyroptosis . While this is a class-level inference regarding its effect on cell death pathways, it differentiates 2-BP from compounds like the pan-caspase inhibitor Z-VAD-FMK, which blocks both apoptosis and pyroptosis. This evidence supports 2-BP's utility in dissecting pyroptotic cell death mechanisms.

Cell Death Pyroptosis Cancer Therapy

Validated Research Application Scenarios for 2-Bromohexadecanoic Acid


Global Profiling of S-Palmitoylation Dynamics

Utilize 2-bromohexadecanoic acid to irreversibly block all DHHC-mediated protein palmitoylation for proteome-wide studies. As demonstrated in chemoproteomic studies [1], 2-BP enables the identification of palmitoylated protein substrates by comparative analysis of treated vs. untreated cells. Its irreversible binding is crucial for washout experiments aimed at assessing palmitoylation turnover rates.

Dissecting Pyroptotic Cell Death Pathways

Employ 2-bromohexadecanoic acid as a selective inhibitor of the GSDME-mediated pyroptosis pathway . This application is valuable in cancer biology to study the switch between apoptotic and pyroptotic cell death in response to chemotherapy. 2-BP allows researchers to specifically block pyroptosis without inhibiting the upstream caspase-3 activation, providing a cleaner phenotype than pan-caspase inhibitors.

Investigating Broad Lipid Metabolism Perturbation

Use 2-bromohexadecanoic acid as a non-selective chemical tool to induce a broad blockade of lipid metabolic pathways. Its promiscuous inhibition of multiple enzymes involved in triacylglycerol biosynthesis, fatty acid activation, and oxidation [2] makes it suitable for studying the integrated cellular response to metabolic stress and for screening for genetic or chemical suppressors of these effects.

Structural Studies of DHHC Acyltransferases

2-Bromohexadecanoic acid is essential for generating stable, covalently inhibited enzyme-ligand complexes suitable for X-ray crystallography. The high-resolution structure of DHHC20 in complex with 2-BP [3] serves as a benchmark for understanding the molecular basis of acyl chain-length selectivity and for structure-guided design of more selective DHHC inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromohexadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.